MCF-7 Cytotoxicity Comparison
In a class-level analysis of hydrazinylpyrimidine derivatives, compounds within the same structural series as 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one demonstrated a wide range of antiproliferative potencies against the MCF-7 breast cancer cell line. The most active derivatives achieved IC50 values between 0.87 µM and 12.91 µM, a range that is comparable to and, for the most potent members, superior to the reference standard 5-fluorouracil (IC50 = 17.02 µM) [1]. This data establishes the potent benchmark that a specific, optimized derivative of this scaffold can achieve.
| Evidence Dimension | In vitro cytotoxicity (IC50) |
|---|---|
| Target Compound Data | IC50 range: 0.87–12.91 µM (for active derivatives within the hydrazinylpyrimidine class) |
| Comparator Or Baseline | 5-Fluorouracil (5-FU) IC50 = 17.02 µM |
| Quantified Difference | Most active class members are up to 19.6x more potent than 5-FU; a >10-fold potency range exists within the class. |
| Conditions | MCF-7 human breast adenocarcinoma cell line, 48-72h incubation, MTT assay |
Why This Matters
The significant potency variation within the class underscores that the specific substitution pattern of 6-(1-Methylhydrazinyl)pyrimidin-4(1H)-one is critical for achieving high activity, and generic substitution with another hydrazinylpyrimidine could result in a 10-fold or greater loss of potency.
- [1] Badawi, W. A., Samir, M., Fathy, H. M., Okda, T. M., Noureldin, M. H., Atwa, G. M. K., & AboulWafa, O. M. (2023). Design, synthesis and molecular docking study of new pyrimidine-based hydrazones with selective anti-proliferative activity against MCF-7 and MDA-MB-231 human breast cancer cell lines. Bioorganic Chemistry, 138, 106610. View Source
